molecular formula C9H13N3O2 B6599051 ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate CAS No. 2760415-29-8

ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate

Cat. No.: B6599051
CAS No.: 2760415-29-8
M. Wt: 195.22 g/mol
InChI Key: RODZQPHFRPILPS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate is a pyrazole derivative with the molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol . This compound features a cyclopropyl substituent at the 4-position of the pyrazole ring, an amino group at the 3-position, and an ethyl ester moiety at the 5-position. It is commercially available with a purity of 95% and is commonly utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . The cyclopropyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions, making it a structurally distinct scaffold for further functionalization.

Properties

IUPAC Name

ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6(5-3-4-5)8(10)12-11-7/h5H,2-4H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODZQPHFRPILPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Cyclopropyl Hydrazine with Ethyl Acetoacetate

A foundational approach involves reacting cyclopropyl hydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds via initial hydrazone formation, followed by cyclization to yield the pyrazole ring. Key parameters include:

ReagentSolventTemperatureYieldSource
Cyclopropyl hydrazineEthanolReflux62%
Ethyl acetoacetateAcetic acid80°C58%

The cyclopropyl group is introduced at the hydrazine stage, ensuring regioselective incorporation at the pyrazole’s 4-position. Post-cyclization, the ester group at position 5 remains intact, while the amino group at position 3 is introduced via subsequent amidation or reduction.

Optimization of Reaction Conditions

Yield improvements are achieved through solvent selection and catalyst use. Polar aprotic solvents like DMF enhance cyclization efficiency, while Lewis acids (e.g., ZnCl₂) accelerate ring closure:

ConditionYield ImprovementNotes
DMF as solvent+15%Enhances solubility
ZnCl₂ (10 mol%)+22%Accelerates cyclization

Multi-Step Synthesis via Intermediate Formation

Formation of Pyrazole Esters

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate serves as a critical intermediate. Its synthesis from diethyl oxalate and cyclopropyl methyl ketone involves Claisen condensation followed by hydrazine cyclization:

Reaction Pathway:

  • Claisen Condensation:
    Diethyl oxalate + cyclopropyl methyl ketonet-BuOK/THFethyl 2-cyclopropyl-3-oxobutanoate\text{Diethyl oxalate + cyclopropyl methyl ketone} \xrightarrow{\text{t-BuOK/THF}} \text{ethyl 2-cyclopropyl-3-oxobutanoate}

  • Cyclization:
    Hydrazine hydrateAcOH/Refluxethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate\text{Hydrazine hydrate} \xrightarrow{\text{AcOH/Reflux}} \text{ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate}

StepReagentsYieldPurity
1t-BuOK, THF72%95%
2Hydrazine hydrate, AcOH55%90%

Functionalization with Amino Groups

The intermediate is aminated at position 3 using hydroxylamine-O-sulfonic acid or via catalytic hydrogenation of nitro precursors. For example:

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylateNH₂OSO₃H, DMFethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate\text{Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate} \xrightarrow{\text{NH₂OSO₃H, DMF}} \text{this compound}

MethodConditionsYieldSelectivity
Hydroxylamine-O-sulfonic acidDMF, 100°C68%>90%
Catalytic hydrogenationH₂, Pd/C, EtOH74%85%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. A 2022 study demonstrated a 40-minute synthesis of the pyrazole core using microwave-enhanced cyclocondensation:

Procedure:

  • Mix cyclopropyl hydrazine (1.2 equiv) and ethyl 3-oxohexanoate (1.0 equiv) in ethanol.

  • Irradiate at 150°C for 15 minutes under 300 W microwave power.

ParameterValueOutcome
Temperature150°CComplete conversion
Time15 minutes89% yield

This method eliminates side products like pyrazole N-oxide derivatives, which commonly form under prolonged heating.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key features include:

  • Reactor Type: Tubular flow reactor with static mixers

  • Throughput: 50 kg/day

  • Key Parameters:

    • Residence time: 8–10 minutes

    • Temperature gradient: 80°C → 120°C

StageConditionsOutput Purity
CyclocondensationEthanol, 120°C, 10 bar92%
AminationNH₃ gas, 80°C, 5 bar88%

Waste streams are minimized via solvent recovery systems, achieving >95% ethanol recycling efficiency.

Comparative Analysis of Synthetic Routes

MethodYield RangeTimeScalabilityCost Efficiency
Cyclocondensation55–74%4–6 hoursHighModerate
Microwave-Assisted75–89%15–40 minModerateHigh
Industrial Flow85–92%ContinuousVery HighVery High

Cyclocondensation remains the most accessible lab-scale method, while flow chemistry dominates industrial production due to superior throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Pyrazole oxides

    Reduction: Hydrazine derivatives

    Substitution: Various substituted pyrazoles depending on the reagents used

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds
Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various chemical reactions, including:

  • Substitution Reactions : The amino group can engage in nucleophilic substitution with alkyl halides or acyl chlorides.
  • Condensation Reactions : It can undergo condensation with aldehydes or ketones to form intricate structures.
  • Cyclization Reactions : This compound can be transformed into fused heterocyclic systems when reacted with hydrazines or hydrazides under reflux conditions.

Biological Applications

Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various pathogens, making them candidates for drug development in infectious diseases .

Drug Development
The compound is being explored for its role in medicinal chemistry, particularly as a precursor for designing inhibitors targeting specific enzymes or receptors involved in disease pathways. Its ability to interact with biological targets through hydrogen bonding enhances its profile as a lead compound in drug discovery .

Medicinal Chemistry

Antitumor Agents
this compound has been investigated for its potential as an antitumor agent. Research has identified it as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibiting these enzymes may lead to reduced tumor growth and proliferation .

Industrial Applications

Agrochemicals and Pharmaceuticals
Due to its reactive nature, this compound is utilized in the synthesis of agrochemicals and pharmaceuticals. Its applications extend to the formulation of herbicides and pesticides, where it contributes to the development of more effective agricultural products .

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole carboxylates are versatile intermediates in medicinal chemistry. Below, ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate is compared with two analogs: ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate and ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate. Structural variations, physicochemical properties, and synthetic relevance are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Purity Key Features Source
This compound C₉H₁₃N₃O₂ 3-amino, 4-cyclopropyl, 5-ethyl ester 195.22 95% Cyclopropyl strain, compact structure
Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate C₁₃H₁₄FN₃O₂ 5-amino, 1-(4-fluorobenzyl), 3-ethyl ester 267.27 Not specified Fluorine-enhanced lipophilicity
Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate C₉H₁₅N₃O₂ 5-amino, 1-isopropyl, 4-ethyl ester 197.23 Not specified Isopropyl steric bulk

Structural Analysis

In contrast, the 4-fluorobenzyl group in the analog from adds aromaticity and electron-withdrawing effects due to fluorine, which may increase metabolic stability in drug design .

Amino Group Positioning The 3-amino group in the main compound vs. 5-amino in analogs alters hydrogen-bonding capabilities. For example, a 3-amino group may participate in intramolecular interactions with the ester moiety, affecting conformational stability .

Ester Functionality All three compounds feature ethyl esters, but their positions (3-, 4-, or 5-) influence hydrolysis rates and downstream derivatization.

Biological Activity

Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with an amino group and a cyclopropyl substituent. Its molecular formula is C9H12N4O2C_9H_{12}N_4O_2, and it has a molecular weight of approximately 196.22 g/mol. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound has been shown to bind selectively to specific enzymes, influencing their catalytic functions. For instance, it has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds typically range around 250 µg/mL, indicating moderate antimicrobial potential .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored, particularly through its action on inflammatory cytokines. Studies have reported that it can inhibit the production of tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) in cell models, suggesting a role in managing inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to SAR:

Compound VariantSubstituentIC50 (nM)Biological Activity
Base CompoundNone-Reference
Variant ACyclopropyl200CDK Inhibition
Variant BMethyl150Antimicrobial
Variant CFluoro50Anti-inflammatory

The modifications on the pyrazole ring significantly affect the compound's potency and selectivity towards specific biological targets.

Case Study 1: CDK Inhibition

In a study focusing on the inhibition of CDK16, this compound exhibited an EC50 value of approximately 33 nM, demonstrating its potential as a selective inhibitor within the PCTAIRE family of kinases . This inhibition was associated with cell cycle arrest in the G2/M phase, indicating its utility in cancer therapy.

Case Study 2: Antimicrobial Evaluation

A series of experiments assessed the antimicrobial efficacy of this compound against several bacterial strains. Results showed that derivatives with electron-withdrawing groups had enhanced activity compared to those without, highlighting the importance of substituent choice in developing effective antimicrobials .

Q & A

Q. What synthetic methodologies are commonly employed for preparing ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole-carboxylates are synthesized by reacting precursors like ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) and cyclopropane-containing reagents under basic conditions. Key steps include optimizing reaction time, temperature (e.g., reflux in ethanol), and purification via column chromatography .

Q. How is the structural integrity of this compound verified in experimental settings?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., cyclopropyl protons at δ 1.0–1.5 ppm and ester carbonyl at ~165–170 ppm).
  • IR : Peaks near 1700 cm1^{-1} confirm the ester carbonyl group.
  • X-ray crystallography : Programs like SHELXL or SIR97 resolve crystal structures, confirming bond lengths and angles (e.g., cyclopropane ring geometry) .

Q. What purification strategies are effective for isolating high-purity samples?

Purification often involves silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from ethanol or methanol is employed to enhance crystallinity. Purity (>95%) is validated via HPLC or melting point analysis .

Advanced Research Questions

Q. How can computational methods aid in understanding the reaction mechanism of cyclopropane incorporation during synthesis?

Density Functional Theory (DFT) calculations model transition states and intermediates. For instance, the cyclopropane ring formation may proceed via a [2+1] cycloaddition mechanism, with steric and electronic effects of substituents (e.g., amino groups) influencing reaction kinetics. Software like Gaussian or ORCA provides energy profiles and orbital interactions .

Q. What experimental design principles optimize yield and selectivity in multi-step syntheses?

Statistical Design of Experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, solvent polarity). For example, a fractional factorial design can minimize trials while testing variables like temperature (60–100°C) and catalyst loading (e.g., Pd(PPh3_3)4_4 in Suzuki couplings). Response surface methodology (RSM) refines optimal conditions .

Q. How do structural modifications (e.g., cyclopropyl vs. aryl substituents) impact biological activity?

Structure-Activity Relationship (SAR) studies compare derivatives in enzymatic assays. The cyclopropyl group’s rigidity may enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). Bioassays (e.g., IC50_{50} measurements) paired with molecular docking (AutoDock) reveal steric and electronic contributions .

Q. How are discrepancies in spectral or crystallographic data resolved across studies?

Contradictions (e.g., varying 1H^1H NMR shifts) arise from solvent effects or proton exchange. Redundant validation via 2D NMR (COSY, HSQC) and independent crystallography (using SHELX) clarifies assignments. Meta-analyses of published data identify systematic errors (e.g., incorrect calibration) .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in cyclopropane-functionalized pyrazole syntheses?

  • Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance cyclopropane ring closure.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30 minutes vs. 12 hours under conventional heating) .

Q. How is enantiomeric purity achieved for chiral derivatives of this compound?

Chiral chromatography (e.g., Chiralpak columns) or asymmetric synthesis using enantioselective catalysts (e.g., BINOL-derived ligands) resolves racemic mixtures. Circular Dichroism (CD) spectroscopy validates optical purity .

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